molecular formula C13H10Cl2N2O B8103202 2-Amino-2',5-dichlorobenzophenone oxime

2-Amino-2',5-dichlorobenzophenone oxime

Cat. No.: B8103202
M. Wt: 281.13 g/mol
InChI Key: LOSSBMNCLJUFRY-GHRIWEEISA-N
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Description

2-Amino-2',5-dichlorobenzophenone oxime is a chemical compound with the molecular formula C13H10Cl2N2O. It is a derivative of benzophenone, featuring an amino group and two chlorine atoms on the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Hydroxylamine Reaction: The compound can be synthesized by reacting 2-amino-2',5-dichlorobenzophenone with hydroxylamine. This reaction typically requires a solvent such as ethanol or methanol and heating under reflux conditions.

  • Industrial Production Methods:

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the oxime group to an amine, resulting in different derivatives.

  • Substitution: Substitution reactions can occur at the chlorine or amino positions, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., ammonia, amines) are employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and amides.

  • Substitution Products: Chlorinated and aminated derivatives.

Scientific Research Applications

2-Amino-2',5-dichlorobenzophenone oxime is utilized in several scientific research fields:

  • Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is employed in the development of new drugs, particularly in the field of neuropharmacology.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-2',5-dichlorobenzophenone oxime exerts its effects involves its interaction with specific molecular targets and pathways. The oxime group can act as a nucleophile, participating in various biochemical reactions. The amino group can engage in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • 2-Amino-5-chlorobenzophenone: This compound is structurally similar but lacks one chlorine atom.

  • 2,5-Dichlorobenzophenone: This compound has the same chlorine substitution pattern but lacks the amino group.

  • 2-Amino-2',4-dichlorobenzophenone: This compound has a different chlorine substitution pattern.

Uniqueness: 2-Amino-2',5-dichlorobenzophenone oxime is unique due to its specific combination of amino and chlorine substituents, which confer distinct chemical and biological properties compared to its similar counterparts.

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Properties

IUPAC Name

(NZ)-N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-8-5-6-12(16)10(7-8)13(17-18)9-3-1-2-4-11(9)15/h1-7,18H,16H2/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSSBMNCLJUFRY-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)C2=C(C=CC(=C2)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N\O)/C2=C(C=CC(=C2)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13949-49-0
Record name 2-amino-2',5-dichlorobenzophenone oxime
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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